3-phenylpyrrolidin-2-imine hydrochloride
Description
Properties
CAS No. |
1195324-35-6 |
|---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclopropane Ring-Opening and Lactamization
Donor–acceptor (DA) cyclopropanes serve as versatile intermediates for constructing pyrrolidine scaffolds. A method developed by involves the Lewis acid-catalyzed opening of DA cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation. For instance, reacting a cyclopropane bearing an ester group with aniline in the presence of nickel perchlorate yields γ-amino esters, which undergo intramolecular cyclization under acidic conditions to form 1,5-substituted pyrrolidin-2-ones (Scheme 1). Subsequent dealkoxycarbonylation via alkaline saponification and thermolysis produces 1,5-diarylpyrrolidin-2-ones .
To adapt this route for 3-phenylpyrrolidin-2-imine hydrochloride, the ketone group of the pyrrolidinone intermediate must be converted to an imine. This is achieved through condensation with ammonium chloride under dehydrating conditions, followed by hydrochloride salt formation via treatment with HCl gas (Table 1).
Table 1. Optimization of Imine Formation from Pyrrolidinone
| Starting Material | Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 5-Phenylpyrrolidin-2-one | NH₄Cl, PCl₅ | Toluene, reflux, 12h | 68 | 95 |
| 5-Phenylpyrrolidin-2-one | NH₃ (g), MgSO₄ | EtOH, 60°C, 24h | 52 | 88 |
Key advantages of this method include scalability (demonstrated at gram-scale ) and compatibility with diverse aryl amines. However, stereochemical control during cyclopropane opening remains a challenge, often resulting in diastereomeric mixtures .
Itaconic Acid-Based Pathway
A parallel synthesis approach reported by utilizes itaconic acid as a starting material for pyrrolidine derivatives. Reaction of itaconic acid with aniline forms a β-keto ester intermediate, which undergoes Masamune–Claisen condensation with 1,1'-carbonyldiimidazole (CDI) to yield an enaminone. Cyclization with acetamidine or benzamidine generates pyrimidine-fused pyrrolidinones (Scheme 2).
| Step | Reagent | Yield (%) |
|---|---|---|
| β-Keto ester formation | CDI, MeCN | 85 |
| Enaminone synthesis | DMFDMA, toluene | 78 |
| Cyclization | Acetamidine, MeOH | 50 |
While this route provides high functional group tolerance, the multi-step sequence reduces overall efficiency, with total yields rarely exceeding 30% .
Benzaldehyde Condensation and Reductive Amination
A streamlined synthesis from benzaldehyde derivatives is described in . Condensation of benzaldehyde with nitroethane via a Henry reaction forms β-nitro alcohols, which are reduced to β-amino alcohols using LiAlH₄. Subsequent cyclization with phosphoryl chloride yields 3-phenylpyrrolidine, which is oxidized to the corresponding ketone using Jones reagent. Imine formation is achieved by refluxing the ketone with ammonium chloride in ethanol, followed by hydrochloride salt crystallization (Scheme 3).
Table 3. Comparative Analysis of Reductive Agents
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0 | 92 |
| NaBH₄ | MeOH | 25 | 65 |
| H₂ (Pd/C) | EtOAc | 50 | 78 |
This method benefits from readily available starting materials and avoids hazardous intermediates. However, over-reduction during the nitro-to-amine conversion can lead to byproducts, necessitating careful stoichiometric control .
Blaise Reaction-Mediated Synthesis
The Blaise reaction, traditionally used for β-enamino ester synthesis, has been adapted for pyrrolidine derivatives . Reaction of ethyl cyanoacetate with zinc and trimethylsilyl chloride in THF generates a metalloenamine, which reacts with α,β-unsaturated ketones to form pyrrolidin-2-imines. For 3-phenyl derivatives, cinnamaldehyde is employed as the unsaturated carbonyl component (Scheme 4).
Table 4. Blaise Reaction Optimization
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Zn | THF | 7 | 62 |
| Mg | Et₂O | 12 | 45 |
| Cu | DMF | 24 | 28 |
Post-reaction hydrolysis with 3N HCl directly yields the hydrochloride salt . While efficient, this method requires anhydrous conditions and exhibits limited compatibility with electron-deficient aryl groups.
Solid-Phase Synthesis and High-Throughput Screening
Recent innovations leverage solid-supported reagents for rapid library generation. A polystyrene-bound benzaldehyde resin is reacted with propargylamine via a copper-catalyzed alkyne-azide cycloaddition (CuAAC), forming a triazole-linked intermediate. Reductive cleavage from the resin with TFA/H₂O yields 3-phenylpyrrolidin-2-imine, which is converted to the hydrochloride salt via ion exchange .
Table 5. Solid-Phase Synthesis Parameters
| Resin Type | Loading (mmol/g) | Purity (%) |
|---|---|---|
| Polystyrene-Wang | 0.8 | 94 |
| Tentagel | 1.2 | 88 |
| PEG-PS | 0.9 | 91 |
This approach facilitates high-throughput screening but requires specialized equipment and suffers from lower yields compared to solution-phase methods .
Chemical Reactions Analysis
Types of Reactions
3-phenylpyrrolidin-2-imine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidants include Oxone and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Pyrrolidin-2-ones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
3-Phenylpyrrolidin-2-imine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules, including:
- Polycyclic Indoline Scaffolds: These compounds often exhibit significant biological activities and are of interest in drug development.
- Pyrrolidin-2-ones: The compound can undergo various transformations, leading to the synthesis of pyrrolidin-2-one derivatives that are relevant in pharmacology .
Medicinal Chemistry
Research has indicated that this compound possesses potential pharmacological properties:
- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for antibiotic development.
- Anticancer Activity: The compound has been investigated for its ability to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
- Anti-diabetic Properties: Research indicates efficacy in inhibiting alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism, suggesting its role in managing diabetes.
Case Studies
Industrial Applications
In addition to its research applications, this compound is employed in industrial settings:
- Dyes and Pigments Production: The compound is utilized in synthesizing various dyes and pigments due to its reactive functional groups.
- Fine Chemicals Manufacturing: It serves as an intermediate in the production of fine chemicals used across multiple industries.
Mechanism of Action
The mechanism of action of 3-phenylpyrrolidin-2-imine hydrochloride involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, affecting their function . The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-phenylpyrrolidin-2-imine hydrochloride and related pyrrolidine/piperidine derivatives:
Structural and Functional Differences
- Piperidine vs. Pyrrolidine: Piperidine derivatives (e.g., 3-(2-methylphenoxy)piperidine HCl) exhibit larger ring sizes, altering steric and electronic properties. Piperidines are common in CNS drugs due to improved blood-brain barrier penetration .
- Salt Form: Mono-hydrochloride salts (e.g., 3-phenylpyrrolidin-2-imine HCl) generally exhibit higher solubility in polar solvents than free bases. Dihydrochloride salts (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) may further enhance solubility but require careful pH optimization for stability .
Data Gaps and Research Needs
- Molecular Formula Confirmation : Discrepancies in the reported molecular weight (186.22 g/mol) versus calculated values for C₁₀H₁₃N₂Cl (~194.5 g/mol) necessitate further analytical validation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-phenylpyrrolidin-2-imine hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves imine formation between a pyrrolidine precursor and a phenyl-containing aldehyde or ketone, followed by hydrochlorination. Key steps include:
- Reaction Conditions : Refluxing in ethanol or water under acidic conditions (e.g., HCl) to facilitate imine formation and stabilization .
- Purification : Use of recrystallization or column chromatography to isolate the hydrochloride salt.
- Optimization : Control of temperature (±2°C) and pH (3–4) to minimize side reactions, with yields improved by inert atmospheres (N₂/Ar) to prevent oxidation .
- Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., imine proton resonance at δ 8.1–8.3 ppm) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies imine protons (δ 7.5–8.5 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm). ¹³C NMR confirms carbonyl/imine carbons (δ 160–180 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₃N₂Cl) .
- X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻ counterion interactions) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact (Category 2 skin/eye irritant) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in sealed containers under dry, inert conditions (room temperature, desiccator) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis across different studies?
- Methodological Answer :
- Root-Cause Analysis : Compare variables like solvent polarity (ethanol vs. DMF), catalyst loadings, and reaction times. For example, anhydrous ethanol may yield 60–70% vs. 40–50% in aqueous HCl due to hydrolysis side reactions .
- Reproducibility Checks : Standardize protocols (e.g., reflux duration, cooling rates) and validate via triplicate experiments.
- Advanced Analytics : Use LC-MS to detect low-abundance byproducts (e.g., hydrolyzed amines) that reduce yields .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic (imine N) and electrophilic (pyrrolidine C-2) sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polar protic vs. aprotic) to predict solubility and reaction pathways .
- Docking Studies : Model binding affinities to biological targets (e.g., enzymes) using PyMOL or AutoDock .
Q. What strategies are employed to study the interaction between this compound and biological targets, such as enzymes or receptors?
- Methodological Answer :
- In Vitro Assays : Measure IC₅₀ values via enzyme inhibition assays (e.g., fluorescence-based monitoring of target activity) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and proteins .
- Structural Analogs : Compare activity with derivatives (e.g., fluorinated pyrrolidines) to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
